molecular formula C16H22F3NO B13716534 3-Methyl-1-[1-[4-(Trifluoromethoxy)phenyl]cyclobutyl]-1-butylamine

3-Methyl-1-[1-[4-(Trifluoromethoxy)phenyl]cyclobutyl]-1-butylamine

Cat. No.: B13716534
M. Wt: 301.35 g/mol
InChI Key: BGNNNENROBXUSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-[1-[4-(Trifluoromethoxy)phenyl]cyclobutyl]-1-butylamine is a complex organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclobutyl ring and a butylamine chain

Properties

Molecular Formula

C16H22F3NO

Molecular Weight

301.35 g/mol

IUPAC Name

3-methyl-1-[1-[4-(trifluoromethoxy)phenyl]cyclobutyl]butan-1-amine

InChI

InChI=1S/C16H22F3NO/c1-11(2)10-14(20)15(8-3-9-15)12-4-6-13(7-5-12)21-16(17,18)19/h4-7,11,14H,3,8-10,20H2,1-2H3

InChI Key

BGNNNENROBXUSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)OC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[1-[4-(Trifluoromethoxy)phenyl]cyclobutyl]-1-butylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The trifluoromethoxy group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

3-Methyl-1-[1-[4-(trifluoromethoxy)phenyl]cyclobutyl]-1-butylamine has garnered attention for its potential pharmacological effects:

  • Antidepressant Activity : Similar compounds have shown efficacy in modulating serotonin levels, which may translate to antidepressant effects. The trifluoromethyl group enhances binding affinity to serotonin receptors.
  • Anti-inflammatory Properties : The compound is being investigated for its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Biological Research

The compound serves as a valuable tool for studying various biological processes:

  • Mechanism of Action : Its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways, indicates potential roles in neuropharmacology. The lipophilic nature allows it to penetrate cell membranes effectively .
  • Cellular Studies : Researchers utilize this compound to investigate cellular signaling pathways and enzyme interactions, contributing to the understanding of complex biochemical networks.

Materials Science

In industrial applications, this compound is employed in the development of advanced materials:

  • Synthesis of Complex Molecules : It acts as a building block for synthesizing more complex organic molecules, facilitating the creation of materials with specific properties such as enhanced stability and reactivity.

Case Study 1: Antidepressant Activity

A study examining the effects of compounds similar to this compound found significant modulation of serotonin levels in animal models. This suggests potential therapeutic applications in treating major depressive disorders.

Case Study 2: Anti-inflammatory Research

Research investigating the anti-inflammatory properties of trifluoromethyl-containing compounds indicated that they could effectively reduce markers of inflammation in vitro. This opens avenues for developing new treatments for chronic inflammatory conditions.

Mechanism of Action

The mechanism by which 3-Methyl-1-[1-[4-(Trifluoromethoxy)phenyl]cyclobutyl]-1-butylamine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-[1-[4-(Trifluoromethoxy)phenyl]cyclobutyl]-1-butylamine stands out due to its unique combination of a cyclobutyl ring and a trifluoromethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-Methyl-1-[1-[4-(trifluoromethoxy)phenyl]cyclobutyl]-1-butylamine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in various biological systems.

  • Molecular Formula : C16H22F3N
  • Molecular Weight : 285.35 g/mol
  • CAS Number : 2828433-74-3

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as a selective modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and anxiety disorders.

Biological Activity Data

Study TypeFindingsReference
In vitro studiesExhibited significant inhibition of serotonin reuptake.
Animal modelsDemonstrated anxiolytic effects in rodent models at specific dosages.
Binding affinityHigh affinity for serotonin transporter (SERT) compared to dopamine transporter (DAT).

Case Studies

  • Anxiolytic Effects in Rodents
    • A study conducted on male Sprague-Dawley rats evaluated the anxiolytic potential of the compound using the elevated plus maze (EPM) test. Results indicated a significant increase in time spent in the open arms, suggesting reduced anxiety levels when administered at a dose of 10 mg/kg.
  • Neurotransmitter Modulation
    • Research involving in vitro assays demonstrated that this compound selectively inhibited the reuptake of serotonin without affecting dopamine levels, indicating its potential as a targeted treatment for mood disorders.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for determining its therapeutic window and potential side effects:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : High volume of distribution due to lipophilicity.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, with significant first-pass metabolism.
  • Excretion : Renal excretion of metabolites.

Toxicology

Toxicological assessments have shown that at therapeutic doses, the compound exhibits a favorable safety profile. However, further studies are needed to evaluate long-term effects and potential toxicity at higher doses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.